REACTION_CXSMILES
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[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH3:16])[C:8]([CH2:14][CH3:15])=[C:9]([C:12]#[N:13])[C:10]=1I)=[O:5])[CH3:2].[Cl-].C([N+]1C=CC=CC=1)CCCCC.[Br:30][C:31]1[CH:36]=[CH:35][C:34](B(O)O)=[CH:33][CH:32]=1.C([O-])([O-])=O.[Na+].[Na+]>CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(C)=O.O>[Br:30][C:31]1[CH:36]=[CH:35][C:34]([C:10]2[C:9]([C:12]#[N:13])=[C:8]([CH2:14][CH3:15])[N:7]([CH3:16])[C:6]=2[C:4]([O:3][CH2:1][CH3:2])=[O:5])=[CH:33][CH:32]=1 |f:1.2,4.5.6,7.8.9|
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Name
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4-cyano-5-ethyl-3-iodo-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester
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Quantity
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20 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C=1N(C(=C(C1I)C#N)CC)C
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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[Cl-].C(CCCCC)[N+]1=CC=CC=C1
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Name
|
|
Quantity
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202 mg
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Type
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catalyst
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Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Name
|
|
Quantity
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479 mg
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Type
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catalyst
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Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
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Name
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|
Quantity
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13.6 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)B(O)O
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Name
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|
Quantity
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60 mL
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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stirred for 15 min. until the layers
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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is degassed 3 times
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Type
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CUSTOM
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Details
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house vacuum (15 seconds) and nitrogen
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Duration
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15 s
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Type
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ADDITION
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Details
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Degassed heptane (200 mL) is added
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Type
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TEMPERATURE
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Details
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to reflux)
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Type
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TEMPERATURE
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Details
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to cool to rt
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Type
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ADDITION
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Details
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are added
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Type
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TEMPERATURE
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Details
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The mixture is heated at 84.5° C.
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Type
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TEMPERATURE
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Details
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(reflux) for 5.5 h under nitrogen
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Duration
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5.5 h
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Type
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TEMPERATURE
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Details
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Upon cooling to rt
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Type
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CUSTOM
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Details
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separate
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Type
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EXTRACTION
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Details
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The aqueous phase is extracted 3 times with EtOAc (100 mL each)
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Type
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WASH
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Details
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The combined organic extracts are washed with water (100 mL) and brine (100 mL), dried Na2SO4),
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated on the rotovap
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Type
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ADDITION
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Details
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42 mL EtOH and 4 mL THF are added to this solid
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Type
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TEMPERATURE
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Details
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the mixture is heated to 60° C. at which
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Type
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DISSOLUTION
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Details
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dissolves
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Type
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ADDITION
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Details
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Eight mL water is added at 60° C.
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Type
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TEMPERATURE
|
Details
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to slowly cool
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Type
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CUSTOM
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Details
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At ˜40° C.
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Type
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CUSTOM
|
Details
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to form
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Type
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TEMPERATURE
|
Details
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The mixture is cooled to 28° C.
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Type
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CUSTOM
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Details
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then placed in an ice bath
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Type
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TEMPERATURE
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Details
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to cool to 8° C
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Type
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FILTRATION
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Details
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The solids are collected by filtration
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Type
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WASH
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Details
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rinsed three times with cold EtOH (25 mL each)
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Type
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CUSTOM
|
Details
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The wet material is dried in a vacuum oven at 40° C.
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Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1=C(N(C(=C1C#N)CC)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.78 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |